molecular formula C9H20ClN B1447936 2-Pentylpyrrolidine hydrochloride CAS No. 1374604-02-0

2-Pentylpyrrolidine hydrochloride

Cat. No. B1447936
CAS RN: 1374604-02-0
M. Wt: 177.71 g/mol
InChI Key: DKMMWSSJEKCVDY-UHFFFAOYSA-N
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Description

2-Pentylpyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClN . It is used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-Pentylpyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the stereogenicity of carbons in the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of 2-Pentylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 2-Pentylpyrrolidine hydrochloride, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives are key components in the structure of these bioactive molecules .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

The pyrrolidine ring, a core structure in 2-Pentylpyrrolidine hydrochloride, is widely utilized in medicinal chemistry for the development of new drugs. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to sp3-hybridization. This structural feature contributes to the stereochemistry of molecules and enhances three-dimensional coverage, which is crucial for the interaction with biological targets .

Biological Activity: Steric Factors and SAR

In biological systems, the steric factors of pyrrolidine derivatives, including 2-Pentylpyrrolidine hydrochloride, influence their activity. The structure-activity relationship (SAR) studies help understand how different substituents on the pyrrolidine ring affect the compound’s binding affinity and efficacy towards specific proteins or enzymes .

Synthetic Chemistry: Ring Construction and Functionalization

Synthetic chemists use 2-Pentylpyrrolidine hydrochloride for constructing new pyrrolidine rings from various cyclic or acyclic precursors. Additionally, the functionalization of preformed pyrrolidine rings is a common strategy to introduce new pharmacologically active compounds .

Conducting Polymeric Hydrogels

Pyrrolidine derivatives are integral in creating conducting polymeric hydrogels, which have applications in drug delivery, biomedical devices, and tissue engineering. These materials exhibit both swelling behavior and electrical properties, making them suitable for a range of biomedical and electrochemical applications .

Molecular Recognition in Pharmacology

The interaction between drug molecules and host molecules, such as enzymes or proteins, is critical in pharmacology. 2-Pentylpyrrolidine hydrochloride can be used to study these interactions, which affect the pharmacokinetic properties, safety, and efficacy of therapeutic agents .

Analytical Chemistry: Stability and Degradation Studies

In analytical chemistry, 2-Pentylpyrrolidine hydrochloride can be used to understand the degradation mechanisms of drugs. It helps in establishing the stability-indicating nature of analytical techniques and in determining the intrinsic stability of drug substances .

Safety And Hazards

While specific safety and hazard information for 2-Pentylpyrrolidine hydrochloride is not available, it’s important to handle all chemical substances with appropriate safety measures .

Future Directions

Pyrrolidine derivatives, including 2-Pentylpyrrolidine hydrochloride, continue to be of interest in drug discovery and development . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pentylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-3-4-6-9-7-5-8-10-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMMWSSJEKCVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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